Elvucitabine - 181785-84-2

Elvucitabine

Catalog Number: EVT-267002
CAS Number: 181785-84-2
Molecular Formula: C9H10FN3O3
Molecular Weight: 227.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elvucitabine, also known as ACH123, 446, or β-L-Fd4C, is a nucleoside reverse transcriptase inhibitor (NRTI) that has been researched for its potential as an antiviral agent. [, , , , , , , , , , ] It is classified as an L-nucleoside, a group of compounds with a notable presence in antiviral research. [, ] While Elvucitabine has been primarily investigated for its activity against the Human Immunodeficiency Virus (HIV), research has also explored its potential against other viruses. [, , , , , , , , , , , ]

Future Directions
  • Optimization of Synthesis: Exploring and refining alternative synthetic routes for Elvucitabine remains crucial for achieving a cost-effective and efficient production method. []

α-Elvucitabine

  • Compound Description: α-Elvucitabine is the α-anomer of elvucitabine. It is not investigated as an anti-HIV drug but was required for quality control during the production of elvucitabine. [, ]
  • Relevance: α-Elvucitabine is structurally very similar to elvucitabine, differing only in the configuration at the anomeric carbon. This makes it essential for analytical purposes during the synthesis and production of elvucitabine. []

2′,3′-Didehydro-3′-deoxythymidine (Stavudine/d4T)

  • Relevance: Stavudine is structurally similar to elvucitabine, both being nucleoside analogs. Research explored 4'-substituted stavudine analogs, aiming to improve antiviral activity and decrease toxicity. While not directly related to elvucitabine's development, this research highlights the ongoing search for safer and more effective NRTIs. []

4′-Ethynyl D4T

  • Compound Description: This compound is a 4'-substituted analog of stavudine, exhibiting fivefold better antiviral activity and reduced cellular and mitochondrial toxicity compared to stavudine. []
  • Relevance: Although not structurally related to elvucitabine, 4′-ethynyl D4T's development underscores the exploration of chemical modifications on existing NRTIs like stavudine to enhance their therapeutic profiles. This approach indirectly relates to the overall research efforts in discovering and optimizing new anti-HIV NRTIs, including elvucitabine. []

β-l-2′,3′-Deoxy-3′-thiacytidine (Lamivudine)

  • Compound Description: Lamivudine, also known as 3TC, is an NRTI used in combination with other antiretroviral agents for treating HIV infection. []
  • Relevance: While structurally different from elvucitabine, lamivudine is relevant because it demonstrates synergistic antiviral activity when used in combination with elvucitabine. This highlights the potential benefits of combining different NRTIs for increased efficacy against HIV. [, ]

β-l-2′,3′-Dideoxy-2′,3′-didehydro-5-fluorocytidine (Emtricitabine/FTC)

  • Compound Description: Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for treating HIV infection. []
  • Relevance: Although structurally different from elvucitabine, Emtricitabine is relevant because it demonstrates synergistic antiviral activity when used in combination with elvucitabine. This highlights the potential benefits of combining different NRTIs for increased efficacy against HIV. []

2′,3′-Dideoxyinosine (Didanosine/ddI)

  • Compound Description: Didanosine, also known as ddI or Videx, is an NRTI used in HIV treatment. []
  • Relevance: Although structurally dissimilar to elvucitabine, didanosine's inclusion in research examining combination therapies is relevant. The study found an additive effect when didanosine was combined with elvucitabine, indicating their potential use together in HIV treatment regimens. []

3′-Azido-3′-deoxythymidine (Zidovudine/AZT)

  • Compound Description: Zidovudine, also known as AZT or Retrovir, is an NRTI used in HIV treatment. It was the first drug approved to treat HIV. []
  • Relevance: While structurally different from elvucitabine, zidovudine's inclusion in studies exploring combination therapies for HIV is important. The additive effect observed when zidovudine is combined with elvucitabine suggests their potential use together in HIV treatment. []

Lopinavir-Ritonavir (Kaletra)

  • Compound Description: This is a fixed-dose combination medication containing two protease inhibitors, lopinavir and ritonavir. It is used in combination with other antiretroviral agents for treating HIV. []
  • Relevance: While not structurally related to elvucitabine, lopinavir-ritonavir is relevant due to its co-administration with elvucitabine in pharmacokinetic studies. Research showed that ritonavir significantly impacts the pharmacokinetics of elvucitabine, likely by inhibiting efflux gut transporters, leading to increased bioavailability of elvucitabine. []
Source and Classification

Elvucitabine is derived from natural sugars and belongs to a class of compounds known as nucleoside analogs. Its chemical structure is based on modifications of L-lyxose, which is a naturally occurring sugar. The compound is characterized by its ability to mimic the structure of nucleotides, thereby playing a crucial role in nucleotide metabolism and viral replication processes.

Synthesis Analysis
  1. Starting Material: L-lyxose serves as the initial substrate.
  2. Key Reactions: The synthesis includes glycosylation reactions, protecting group manipulations, and deprotection steps to yield the final product.
  3. Purification: Silica gel column chromatography is employed for the isolation and purification of synthesized compounds.

The detailed synthetic scheme highlights the complexity involved in constructing the nucleoside analog while maintaining high stereochemical fidelity .

Molecular Structure Analysis

Elvucitabine's molecular formula is C10_{10}H13_{13}N3_{3}O4_{4}, and its molecular weight is approximately 241.23 g/mol. The structure features a bicyclic configuration that enhances its binding affinity to reverse transcriptase. The compound's stereochemistry is crucial for its biological activity, as specific configurations can significantly affect its interaction with viral enzymes.

Structural Data

  • Molecular Formula: C10_{10}H13_{13}N3_{3}O4_{4}
  • Molecular Weight: 241.23 g/mol
  • Structural Features: Bicyclic structure with nucleobase-like characteristics.
Chemical Reactions Analysis

Elvucitabine undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  1. Glycosylation: This reaction is essential for forming the nucleoside structure.
  2. Deprotection: Protecting groups used during synthesis are removed to yield the active form of Elvucitabine.
  3. Phosphorylation: In vivo, Elvucitabine must be phosphorylated to its active triphosphate form to exert its antiviral effects.

These reactions are critical for both the laboratory synthesis and the biological activation of Elvucitabine .

Mechanism of Action

Elvucitabine functions primarily as an inhibitor of reverse transcriptase, an enzyme essential for the replication of retroviruses. The mechanism involves:

  1. Incorporation into Viral DNA: Once phosphorylated, Elvucitabine competes with natural nucleotides for incorporation into viral DNA.
  2. Chain Termination: The incorporation of Elvucitabine leads to premature termination of the growing DNA chain, effectively halting viral replication.
  3. Selectivity: Its structural similarity to natural nucleotides allows it to selectively inhibit viral enzymes without significantly affecting host cellular processes .
Physical and Chemical Properties Analysis

Elvucitabine exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water and various organic solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity and formulation.

These properties are essential for understanding how Elvucitabine can be formulated into pharmaceutical preparations and administered effectively.

Applications

Elvucitabine has several scientific uses:

  1. Antiviral Therapy: Primarily investigated for treating chronic hepatitis B virus infections and human immunodeficiency virus infections.
  2. Research Applications: Used in studies exploring nucleotide metabolism and viral replication mechanisms.
  3. Pharmaceutical Development: Its synthesis and efficacy contribute to ongoing research in developing new antiviral drugs.

Properties

CAS Number

181785-84-2

Product Name

Elvucitabine

IUPAC Name

4-amino-5-fluoro-1-[(2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Molecular Formula

C9H10FN3O3

Molecular Weight

227.19 g/mol

InChI

InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m1/s1

InChI Key

HSBKFSPNDWWPSL-VDTYLAMSSA-N

SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Solubility

Soluble in DMSO

Synonyms

2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-D-5-fluorocytidine
2',3'-dideoxy-2',3'-didehydro-beta-L-5-fluorocytidine
2(1H)-Pyrimidinone, 4-amino-1-((2S,5R)-2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-5-fluoro-
4-amino-5-fluoro-1-((2S,5R)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidin-2(1H)-one
ACH-126-443
beta-L-Fd4C
dexelvucitabine
DPC 817
DPC-817
DPC817
elvucitabine
INCB-8721
Reverset
YZ-817

Canonical SMILES

C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

C1=C[C@H](O[C@H]1CO)N2C=C(C(=NC2=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.